![molecular formula C9H17NO3 B4839919 ethyl [1-(tetrahydro-2-furanyl)ethyl]carbamate](/img/structure/B4839919.png)
ethyl [1-(tetrahydro-2-furanyl)ethyl]carbamate
Overview
Description
Ethyl [1-(tetrahydro-2-furanyl)ethyl]carbamate, also known as ETEC, is a carbamate derivative that has been extensively studied for its potential pharmaceutical applications. ETEC is a white crystalline powder that is soluble in water and ethanol. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Mechanism of Action
Ethyl [1-(tetrahydro-2-furanyl)ethyl]carbamate inhibits acetylcholinesterase by binding to the active site of the enzyme. This results in an accumulation of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. The increased cholinergic activity has been shown to improve cognitive function in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
ethyl [1-(tetrahydro-2-furanyl)ethyl]carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, leading to enhanced cholinergic neurotransmission. This has been shown to improve cognitive function in animal models of Alzheimer's disease. ethyl [1-(tetrahydro-2-furanyl)ethyl]carbamate has also been shown to have antitumor activity, possibly through the induction of apoptosis.
Advantages and Limitations for Lab Experiments
Ethyl [1-(tetrahydro-2-furanyl)ethyl]carbamate has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying cholinergic neurotransmission. It is also relatively easy to synthesize and purify. However, ethyl [1-(tetrahydro-2-furanyl)ethyl]carbamate has some limitations as well. It is not very selective for acetylcholinesterase and can inhibit other enzymes as well. It also has a relatively short half-life in vivo, limiting its potential as a therapeutic agent.
Future Directions
There are several future directions for research on ethyl [1-(tetrahydro-2-furanyl)ethyl]carbamate. One area of interest is the development of more selective inhibitors of acetylcholinesterase. Another area of interest is the development of ethyl [1-(tetrahydro-2-furanyl)ethyl]carbamate derivatives with improved pharmacokinetic properties. ethyl [1-(tetrahydro-2-furanyl)ethyl]carbamate has also been shown to have antitumor activity, and further research is needed to elucidate the mechanism of action and potential therapeutic applications in cancer therapy.
Scientific Research Applications
Ethyl [1-(tetrahydro-2-furanyl)ethyl]carbamate has been extensively studied for its potential pharmaceutical applications. It has been shown to have potent acetylcholinesterase inhibitory activity, making it a potential candidate for the treatment of Alzheimer's disease and other neurological disorders. ethyl [1-(tetrahydro-2-furanyl)ethyl]carbamate has also been shown to have antitumor activity, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
ethyl N-[1-(oxolan-2-yl)ethyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-3-12-9(11)10-7(2)8-5-4-6-13-8/h7-8H,3-6H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGSBSUKKJCEFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C)C1CCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.